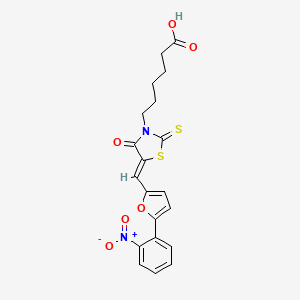

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

This compound belongs to the family of 2-thioxothiazolidin-4-one derivatives, characterized by a central thiazolidinone ring with a sulfur atom at position 2 and a ketone at position 2. The (Z)-configuration of the methylene group linking the thiazolidinone core to the 5-(2-nitrophenyl)furan moiety is critical for its stereochemical properties.

Properties

IUPAC Name |

6-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c23-18(24)8-2-1-5-11-21-19(25)17(30-20(21)29)12-13-9-10-16(28-13)14-6-3-4-7-15(14)22(26)27/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEAXKBUCKZZJK-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, a thiazolidinone derivative, has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound features a complex structure that includes:

- A thiazolidinone core

- A furan ring substituted with a nitrophenyl group

- A hexanoic acid tail

This unique configuration may contribute to its biological properties, particularly in terms of enzyme inhibition and cytotoxicity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : Exhibits significant free radical scavenging capabilities.

- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Potential inhibitory effects on cholinesterases and other enzymes.

Antioxidant Activity

The compound's antioxidant activity is measured using the IC50 value, which indicates the concentration required to inhibit 50% of free radicals. Preliminary studies suggest that derivatives of thiazolidinones can exhibit IC50 values in the low micromolar range, indicating potent antioxidant effects .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolidinone derivatives. For instance:

- Cell Line Studies : The compound showed cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.31 to 0.53 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.45 |

| A549 | 0.53 |

| HeLa | 0.52 |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases like Alzheimer's. The following data summarizes its inhibitory activity:

| Enzyme | Inhibition (%) at 1.5 mg/mL |

|---|---|

| Acetylcholinesterase (AChE) | 68.73% |

| Butyrylcholinesterase (BChE) | 56.17% |

These results demonstrate that the compound possesses significant inhibitory activity against these enzymes, indicating potential therapeutic applications in treating cognitive disorders .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction modes of the compound with target proteins. The docking simulations suggest that the compound interacts favorably with the active sites of cholinesterases, potentially stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .

Case Studies and Research Findings

- Study on Thiazolidinones : A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The study found that compounds with electron-withdrawing groups displayed enhanced activity against various pathogens .

- Enzyme Inhibition Research : Another study focused on synthesizing novel thiazolidinone derivatives that exhibited potent inhibition against AChE and BChE, highlighting the role of structural modifications in enhancing bioactivity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that (Z)-6-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains, showing promising results in inhibiting growth at low concentrations .

Antioxidant Activity

The compound's antioxidant properties have been evaluated in vitro, demonstrating its ability to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Anticancer Potential

In recent studies, derivatives of this compound have shown potential as anticancer agents. They inhibit cell proliferation in various cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Evaluation of Antioxidant Activity

Another research article evaluated the antioxidant capacity using DPPH and ABTS assays, showing that the compound significantly reduced oxidative stress markers in treated cells compared to controls . This suggests a protective role against cellular damage.

Comparison with Similar Compounds

Structural Variations

The compound’s structure can be compared to the following analogs (Table 1):

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations :

- Aromatic Substituents : The target compound’s 2-nitrophenyl group differs from the 4-nitrophenyl (2i) or 4-acetylphenyl () in analogs. The nitro group’s position (ortho vs. para) influences electronic effects and steric hindrance.

- Side Chains: All compounds share a hexanoic acid chain, but substituents on the thiazolidinone core vary significantly, impacting hydrophobicity and bioactivity.

Crystallographic and Computational Studies

- Crystallography : Analogs like 2i·DMF were analyzed using SHELXL (), confirming (Z)-configurations and planar geometries . Similar studies would validate the target compound’s stereochemistry.

- Molecular Modeling : Substituent variations (e.g., 2-chlorophenyl vs. 4-acetylphenyl) influence dipole moments and logP values, affecting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.